molecular formula C16H12O3 B092923 7-Hydroxy-3-methylflavone CAS No. 18651-15-5

7-Hydroxy-3-methylflavone

Cat. No. B092923
CAS RN: 18651-15-5
M. Wt: 252.26 g/mol
InChI Key: SUNCCQBNDWHMPR-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methylflavone is a derivative of flavone, a class of compounds known for their significant pharmaceutical effects. Flavones and their derivatives have been the subject of extensive research due to their diverse biological activities, including antioxidant, anti-inflammatory, and antidepressant effects, as well as their potential role in promoting neurogenesis and inhibiting enzymatic activity .

Synthesis Analysis

The synthesis of 7-Hydroxy-3-methylflavone derivatives has been achieved through various methods. For instance, 7-hydroxy-4'-methyl-isoflavone was synthesized using methyl phenylacetate and resorocinol as raw materials, with an optimal cyclization reagent of BF3·Et2O-DMF-PCl5, resulting in a high yield of 72% . Another derivative, 7-hydroxy-3',4'-dimethoxyflavone, was synthesized by oxidative cyclization of chalcone, which was prepared by Claisen-Schmidt condensation followed by oxidative cyclization using I2 catalyst in DMSO . These methods demonstrate the versatility and efficiency of synthetic approaches to flavone derivatives.

Molecular Structure Analysis

The molecular structure of 7-hydroxyflavone monohydrate has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group, with the phenyl ring of the flavone moiety rotated out of the penzopyran plane, which is typical for flavones. The crystal lattice features wide channels lined mainly by C–H groups, with water molecules enclosed within these channels .

Chemical Reactions Analysis

The chemical reactivity of 7-hydroxyflavone derivatives has been explored in various studies. For example, the interaction of 7-hydroxyflavone with hen egg white lysozyme (HEWL) was investigated, revealing that the flavonoid quenched the intrinsic fluorescence of HEWL through a static quenching mechanism. The binding affinity and thermodynamic parameters indicated that hydrophobic forces and hydrogen bonding played a crucial role in the interaction . Additionally, microbial metabolism studies have shown that 7-hydroxyflavone can be transformed by different microorganisms into various metabolites, such as 7-methoxyflavone and 4',7-dihydroxyflavone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-hydroxyflavone derivatives have been characterized by various spectroscopic techniques. UV-Vis, IR, 1H-NMR, and 13C-NMR spectral data have been used to characterize synthesized compounds, such as 7-hydroxy-3',4'-dimethoxyflavone, and to assess their antioxidant activities . Spectral investigations of 3,7-dihydroxyflavone and its derivatives have revealed complex absorption and emission characteristics that depend on the pH and protolytic forms of the compounds. These studies have provided insights into the compounds' spectral features, acid-base properties, and potential as spectral indicators of environmental properties .

Scientific Research Applications

  • Anti-Inflammatory Activity : Some O-methylated flavone analogs, including compounds similar to 7-Hydroxy-3-methylflavone, have shown moderate inhibitory activities of Prostaglandin E2 (PGE2) production in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory effects (Tran Thanh Dao et al., 2003).

  • Anti-Proliferative and Membrane Interaction : Methyl substitution in flavones, like 7-Hydroxy-3-methylflavone, influences their localization and interaction with model membranes, which is associated with anti-proliferative activity. The interaction with membranes is significant for the compound's pharmacological activity (R. Sinha et al., 2015).

  • Antidepressant Activity : O-Methylated metabolites of flavones, similar to 7-Hydroxy-3-methylflavone, can activate TrkB receptors and demonstrate antidepressant activity. This suggests potential therapeutic efficacy in neurological disorders (Xia Liu et al., 2013).

  • Methylation and Glycosylation Effects : Methylation and subsequent glycosylation of flavones, such as 7-Hydroxy-3-methylflavone, enhance their stability and water solubility, which may improve their bioavailability and therapeutic potential (Niranjan Koirala et al., 2014).

  • Antifungal Activity : Derivatives of hydroxyflavone, including those similar to 7-Hydroxy-3-methylflavone, have been tested for antifungal activity, with esterified forms showing substantial activity against certain fungi (Heike Dipl-chem Martini et al., 1997).

  • Aromatase Inhibition : Methylated flavones, like 7-Hydroxy-3-methylflavone, show potential as aromatase inhibitors, which could be beneficial in the prevention or treatment of hormone-dependent cancers (Nga N Ta & T. Walle, 2007).

  • Nanocarrier Applications : Research on encapsulating flavonoids such as 7-Hydroxyflavone in nanocarriers like carbon nanotubes has shown promise. This approach could enhance oral absorption, protect the drug from degradation, and improve delivery efficiency (C. Espíndola et al., 2022).

  • Synthetic Pathways : Studies also focus on the synthesis of flavonoids like 7-Hydroxy-4'-methyl-isoflavone, which is closely related to 7-Hydroxy-3-methylflavone, highlighting the ongoing efforts to develop efficient synthetic routes for these compounds (Wang Min-wei, 2009).

Future Directions

Flavonoids, including 7-Hydroxy-3-methylflavone, have been the subject of extensive research due to their diverse biological activities. Future studies may focus on the development of a pharmacologically acceptable antimicrobial class of agents . Additionally, the glycosylation of methylflavonoids, including 7-Hydroxy-3-methylflavone, has been explored in recent studies .

properties

IUPAC Name

7-hydroxy-3-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNCCQBNDWHMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171911
Record name 7-Hydroxy-3-methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-methylflavone

CAS RN

18651-15-5
Record name 7-Hydroxy-3-methylflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018651155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3-methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
WD Ollis, D Weight - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… This and the preceding flavone were each converted into 7-hydroxy-3-methylflavone (IV ; R = Me; R' = OH) as follows. (a) 7-… Crystallisation from ethanol gave 7-hydroxy-3-methylflavone, …
Number of citations: 23 pubs.rsc.org
PDA RE, L VERLICCHI… - The Journal of Organic …, 1960 - ACS Publications
The application of the Mannich reaction to 7-hydroxychromones and flavones, which gives rise to the corresponding 8-aminomethyl derivatives, is described. Experimental proof of the …
Number of citations: 38 pubs.acs.org
BJ Bergot, L Jurd - Tetrahedron, 1965 - Elsevier
… Bisflavenylidenes, however, were not detected in the reduction of Shydroxyflavone derivatives, viz., apigenin, acacetin and apigenin trimethyl ether, or 7-hydroxy-3-methylflavone. …
Number of citations: 18 www.sciencedirect.com
GM Huitink - Talanta, 1980 - Elsevier
Spectral data and rates of hydrolysis in 0.7M potassium hydroxide are reported for a series of nine 7-hydroxybenzo-4-pyrones differing in substitution at positions 2 and 3. The results …
Number of citations: 4 www.sciencedirect.com
S Tahara - Bioscience, biotechnology, and biochemistry, 2007 - Taylor & Francis
… A few synthetic flavonoids, eg, 7-hydroxy-3-methylflavone and 7-hydroxy-5-methylflavone (87), acted as good repellents towards zoospores of Phytophthora sojae.Compound 87 was …
Number of citations: 173 www.tandfonline.com
M Mohammadi, N Kharazian - Phytochemical Analysis, 2022 - Wiley Online Library
… 7-Hydroxy-3-methylflavone hexoside was first revealed in the produced fragment ions. Its parent ion at m/z 413 (daughter ion at m/z 251 [MH-162]) contributed to characterization of this …
M Ibrahim, B Parveen, S Zahiruddin… - Journal of Food …, 2022 - Wiley Online Library
The biomedical survey reports edible plant Aegle marmelos has been utilized for centuries by tribal communities in India as a dietary supplement for the management of diabetes. …
Number of citations: 16 onlinelibrary.wiley.com
C Bhajan, JG Soulange, VMR Sanmukhiya, R Olędzki… - Applied Sciences, 2023 - mdpi.com
… Flavonoids 7-hydroxy-3-methylflavone and 6-hydroxyflavanone might also be powerful antioxidants. Flavonoids in plants are mostly found as glycosides, which are hydroxyl groups …
Number of citations: 3 www.mdpi.com
M Akbar, Z Aslam, U Ali, T Khalil, MS Iqbal - Pak. J. Bot, 2021 - pakbs.org
… acid, Beta sitosterol, Stigmasterol, pMethoxy benzoic acid, 5-Hydroxy-2-methoxy benzaldehyde, 3, 4-Dimethoxy cinnamic acid, p-Propoxy benzoic acid, 7Hydroxy-3-methylflavone, …
Number of citations: 1 pakbs.org
LC Martineau - Journal of theoretical biology, 2012 - Elsevier
A mechanistic model of uncoupling of oxidative phosphorylation by lipophilic weak acids (ie proton shuttles) was developed for the purposes of predicting the relative activity of …
Number of citations: 9 www.sciencedirect.com

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